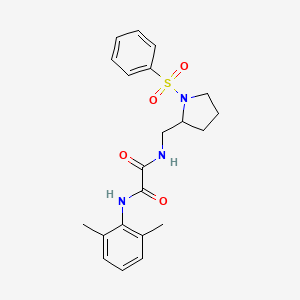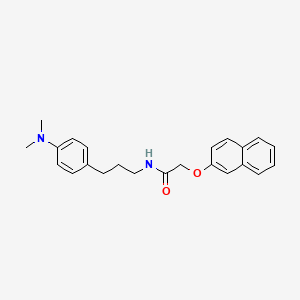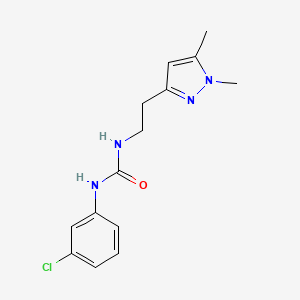
5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonyl chloride derivative that has been synthesized through a complex process, and it has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the inhibition of specific enzymes in the body. This compound has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, thereby preventing the normal functioning of these enzymes. This inhibition can lead to a decrease in the production of certain compounds, such as carbonic acid and acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase and acetylcholinesterase by this compound can have various biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of carbonic acid, which can affect the pH balance in the body. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect various physiological processes, including muscle contraction and cognitive function.
Advantages and Limitations for Lab Experiments
The use of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride in lab experiments has several advantages and limitations. One advantage is its ability to selectively inhibit specific enzymes, which can be useful in the development of potential therapeutic agents. However, the complex synthesis process and the potential toxicity of this compound can limit its use in certain experiments. Additionally, the lack of information on its long-term effects and potential side effects can make it difficult to use in clinical studies.
Future Directions
There are several future directions for research on 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and glaucoma. Another direction is to explore its potential as a tool for studying the inhibition of specific enzymes and its effects on various physiological processes. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound.
Synthesis Methods
The synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding sulfonyl chloride derivative through the use of thionyl chloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
The unique properties of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride make it a valuable tool for scientific research. This compound has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. These properties have led to its use in the development of potential therapeutic agents for the treatment of various diseases, including Alzheimer's disease and glaucoma.
properties
IUPAC Name |
1-methyl-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-7(2)5-15-6-8-9(16(10,13)14)4-11-12(8)3/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOISBUZSATNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2904088.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2904090.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)







